MAO‑A Inhibition: Target Compound vs. Reference MAO‑A Inhibitor Clorgyline
The target compound inhibited recombinant human MAO‑A with an IC₅₀ of 40 μM (40,000 nM) in a fluorescence‑based assay using Amplex Red reagent . In contrast, the reference irreversible MAO‑A inhibitor clorgyline displayed an IC₅₀ of 2.4–19.5 nM under comparable assay conditions . This >2,000‑fold difference confirms that the target compound is a weak MAO‑A ligand and would not be mistaken for a potent MAO‑A inhibitor in any screening campaign.
| Evidence Dimension | MAO‑A inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 40,000 nM (IC₅₀) |
| Comparator Or Baseline | Clorgyline: IC₅₀ = 2.4–19.5 nM (range from multiple studies) |
| Quantified Difference | ≥2,000‑fold weaker potency for target compound |
| Conditions | Recombinant human MAO‑A; fluorescence microplate reader; Amplex Red / HRP detection; 15 min incubation (target compound) vs. standard MAO‑A assay protocols (clorgyline) |
Why This Matters
Knowing the precise, weak MAO‑A IC₅₀ allows scientists to either exclude this chemotype from MAO‑A‑focused projects or exploit the compound as a low‑affinity control probe, avoiding false positives in central nervous system drug discovery.
- [1] BindingDB BDBM50468058 (CHEMBL1559759). IC₅₀ = 4.00E+4 nM; recombinant human MAO‑A; Amplex Red fluorescence assay. View Source
- [2] PMC Table S3 (2011) and Chin. Pharmacol. Bull. (2016) reporting clorgyline MAO‑A IC₅₀ values of 2.4–19.5 nM. Also Abcam product sheet listing Ki = 0.054 μM. View Source
